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molecular formula C9H11IO3 B3358601 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene CAS No. 81245-38-7

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene

Cat. No. B3358601
M. Wt: 294.09 g/mol
InChI Key: JWNKDMGRHDYVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328127B2

Procedure details

To a stirred solution of 2-bromo-5-methoxy-1-methoxymethoxybenzene (1.04 g, 4.23 mmol) in THF (13 mL) at −95° C. (hexanes/N2) was added n-BuLi (1.6 M in hexanes, 2.91 mL, 4.65 mmol) and the resulting solution was stirred for 5 min. To this solution was then added by syringe a solution of I2 (1.28 g, 5.07 mmol) in THF (8.5 mL) until a yellow color persisted. The solution was then permitted to warm to 23° C. and concentrated in vacuo. The residue was purified by flash chromatography (SiO2, petroleum ether:Et2O 8:1) to provide 2-iodo-5-methoxy-1-methoxymethoxybenzene as a pale-orange oil (1.04 g, 84%). See also Tsukayama, M., 1997.
Quantity
1.04 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH2:11][O:12][CH3:13].[Li]CCCC.[I:19]I>C1COCC1>[I:19][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH2:11][O:12][CH3:13]

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)OCOC
Name
hexanes N2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.91 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
II
Name
Quantity
8.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, petroleum ether:Et2O 8:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=C(C=C(C=C1)OC)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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